

Application Note: Analysis of Ionones in Wine using Solid-Phase Microextraction (SPME)

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Compound of Interest

Compound Name: IONONE

Cat. No.: B8125255

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Introduction

Ionones, specifically α -**ionone** and β -**ionone**, are significant C13-norisoprenoid aroma compounds that contribute to the floral and fruity notes in wine, often described as having violet-like aromas.[1] The concentration of these compounds can be indicative of the grape variety, viticultural practices, and winemaking techniques, and may also be used to detect potential adulteration.[2][3][4] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the extraction and quantification of these volatile compounds from the complex wine matrix.[5][6] This application note provides a detailed protocol for the analysis of α -**ionone** and β -**ionone** in wine using HS-SPME-GC-MS.

Experimental Protocols

This section details the methodology for the analysis of α -**ionone** and β -**ionone** in wine samples.

1. Sample Preparation

- Pipette 5 mL of the wine sample into a 20 mL headspace vial.
- Add 2 grams of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[5]

- If an internal standard is used for quantification, add the appropriate volume of the standard solution to the vial.
- Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
- Gently vortex the sample until the NaCl is completely dissolved.[7]

2. Headspace Solid-Phase Microextraction (HS-SPME)

- SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its high sorption capacity for a broad range of volatile compounds, including **ionones**.^[5] The fiber should be conditioned prior to first use according to the manufacturer's instructions.
- Incubation: Place the sealed vial in an autosampler tray or a heating block with agitation capabilities. Incubate the sample at 45°C for 5 minutes to allow for equilibration of the volatile compounds between the liquid phase and the headspace.^[5]
- Extraction: After incubation, expose the SPME fiber to the headspace of the sample vial for 30 minutes at 45°C with continuous agitation.^[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system for thermal desorption of the analytes. A desorption temperature of 250°C for 10 minutes in splitless mode is recommended.^[7]
- GC Conditions:
 - Column: A DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of **ionones**.^[8]
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.^[7]
 - Oven Temperature Program:
 - Initial temperature of 40°C, hold for 10 minutes.

- Ramp to 250°C at a rate of 7°C/min.
- Hold at 250°C for 5 minutes.[9]
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[8]
 - Source Temperature: 230°C.[10]
 - Transfer Line Temperature: 250°C.[7]
 - Acquisition Mode: A combination of full scan mode (e.g., m/z range 35-350) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification can be employed to enhance sensitivity and selectivity.

Data Presentation

The following table summarizes the quantitative data for the analysis of α -ionone and β -ionone in wine using HS-SPME-GC-MS.

Compound	Linearity Range ($\mu\text{g/L}$)	Limit of Detection (LOD) ($\mu\text{g/L}$)	Limit of Quantification (LOQ) ($\mu\text{g/L}$)	Observed Concentration in Wine ($\mu\text{g/L}$)
α -Ionone	1 - 100[11]	< LOD[2]	Not specified	< LOD - 4.6[2] [12]
β -Ionone	1 - 100[11]	< LOD[2]	Not specified	< LOD - 3.6[2] [12]

LOD values for norisoprenoids, in general, have been reported in the range of 0.42 to 1.08 $\mu\text{g/L}$ in some studies.[9]

Visualizations



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Caption: Experimental workflow for **ionone** analysis in wine.

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